ethyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-(3-ethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-3-19-9-8-12-22(15-19)29-27(31)18-34-26-17-25(20-10-6-5-7-11-20)30-24-14-13-21(16-23(24)26)28(32)33-4-2/h5-17H,3-4,18H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSQYPFGCDEMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C(=O)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: Position 6: The target compound’s ethyl ester contrasts with methoxy (), chloro (), or methyl () groups in analogs. Esters generally improve membrane permeability, while halogens (e.g., Cl in ) may enhance target binding via halogen bonds.
Synthetic Routes :
- Ethyl/methyl esters are commonly introduced via alkylation (e.g., methyl iodide in ).
- Carbamoylmethoxy groups (as in the target and ) are likely synthesized through nucleophilic substitution or coupling reactions .
Biological Implications :
- Methoxy and ester groups () correlate with P-glycoprotein inhibition, suggesting the target compound may share this activity.
- Chloro substituents () are prevalent in antimicrobial or anticancer agents, hinting at possible therapeutic applications.
Research Findings and Structural Insights
- Lipophilicity : The target compound’s 3-ethylphenyl carbamate and ethyl ester contribute to a higher calculated XLogP3 (~3.5 estimated) compared to (XLogP3 = 2.6), favoring better membrane penetration .
Biological Activity
Ethyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex compound belonging to the quinoline class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline backbone with various functional groups, including an ethyl group and a carbamoyl moiety. The synthesis typically involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice to ensure high yields and purity. Characterization techniques like NMR, mass spectrometry, and IR spectroscopy are essential for confirming the structure of the synthesized compound.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. This compound may interact with bacterial enzymes or cell membranes, inhibiting growth and proliferation. Studies have shown that modifications in the quinoline structure can enhance its antimicrobial efficacy against various pathogens.
Antiviral Activity
The compound has also been evaluated for antiviral properties. Quinoline derivatives are known to interfere with viral replication processes. This compound may inhibit viral enzymes or block viral entry into host cells, although specific mechanisms remain to be fully elucidated.
Anticancer Effects
The most promising aspect of this compound is its anticancer activity. Research has demonstrated that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound may disrupt cell cycle progression, leading to increased apoptosis in cancerous cells.
- Inhibition of Oncogenic Pathways : It can inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
In vitro studies have shown that this compound has significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) cells.
The mechanism of action involves several biochemical interactions:
- Binding to DNA : The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as topoisomerases or kinases.
- Modulation of Signaling Pathways : By affecting signaling pathways related to cell growth and survival, the compound can promote apoptosis in malignant cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 12 μM. |
| Study B | Showed antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Indicated antiviral activity against influenza virus with an effective dose (ED50) of 5 mg/kg in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
